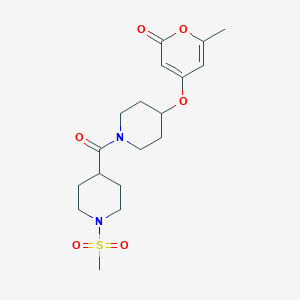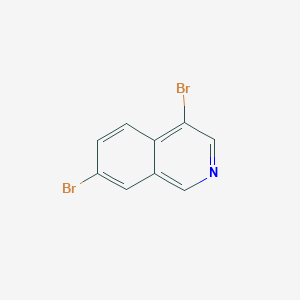
4,7-Dibromoisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromoisoquinoline is a brominated isoquinoline derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and biological activities of structurally related compounds, which can be informative for understanding the characteristics of this compound.
Synthesis Analysis
The synthesis of various substituted isoquinolinequinones, including those with bromo groups, has been reported. For instance, the synthesis of 7-amino-6-bromoisoquinoline-5,8-quinone was achieved, demonstrating the feasibility of introducing bromo substituents onto the isoquinoline scaffold . Additionally, the synthesis of 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was described, which is structurally similar to this compound, indicating that dibromo substitution on the isoquinoline ring system is synthetically accessible . These studies suggest that the synthesis of this compound could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by a bicyclic ring system that can be functionalized at various positions. The presence of bromo substituents on the isoquinoline ring can influence the electronic properties and reactivity of the molecule. For example, the synthesis of 4-bromo-1,2-dihydroisoquinolines involves the formation of a bromonium ylide intermediate, highlighting the impact of bromo substituents on the molecular structure and reactivity .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions, including nucleophilic substitution, which is relevant for the introduction of different functional groups. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involved a nucleophilic non-isotopic exchange, demonstrating the reactivity of bromo-substituted isoquinolines towards nucleophiles . This suggests that this compound could also participate in similar chemical reactions, allowing for further derivatization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated isoquinoline derivatives are influenced by the presence of halogen atoms, which can affect their lipophilicity, stability, and reactivity. For example, the introduction of bromine atoms can increase the molecular weight and potentially enhance the lipophilicity of the compound, which may affect its biological distribution . The chemical reactivity of such compounds is also important for their potential as intermediates in the synthesis of more complex molecules.
Relevant Case Studies
Several of the synthesized isoquinoline derivatives have been evaluated for their biological activities. For instance, a series of substituted isoquinolinequinones, including bromo-substituted analogs, were tested for cytotoxic activity against various human cancer cell lines, with some compounds showing promising antitumor activity . Additionally, the synthesis of radiolabeled dibromo-isoquinoline derivatives for SPECT imaging studies indicates the potential application of these compounds in diagnostic imaging .
Scientific Research Applications
Antitumor Activity : A study demonstrated that certain derivatives of isoquinolinequinones, including compounds related to 4,7-Dibromoisoquinoline, exhibited notable antitumor activity against various human cancer cell lines, such as gastric adenocarcinoma, lung, bladder carcinoma, and leukemia cells (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).
Repurposing in Cancer Therapy : Chloroquine and its derivatives, structurally related to this compound, are being explored for repurposing in the management of various diseases, including cancer. The potential for using these compounds in combination chemotherapy is highlighted (Njaria, Okombo, Njuguna, & Chibale, 2015).
Acetylcholinesterase Inhibitors : Derivatives of this compound have been synthesized and evaluated for their ability to inhibit acetylcholinesterase. This is particularly significant in the context of treating neurodegenerative disorders like Alzheimer's disease (Duarte, Barbosa, Oliveira, Pinz, Godoi, Schumacher, Luchese, Wilhelm, & Alves, 2017).
Antitubercular Agents : Research has been conducted on 4-aminoquinoline derivatives, structurally similar to this compound, for their potential as antitubercular agents. Some of these compounds have shown promising results against Mycobacterium tuberculosis (Alegaon, Kashniyal, Kuncolienkar, Kavalapure, Salve, Palled, Suryawanshi, & Jalalpure, 2020).
Nanoformulation for Enhanced Delivery : A study on the nanoformulation of 5,7‐dibromoquinoline derivatives, which are structurally related to this compound, showed improved cytotoxic efficacy in cancer cell lines, indicating the effectiveness of nanoformulations in drug delivery (Elghazawy, Hefnawy, Sedky, El-Sherbiny, & Arafa, 2017).
Safety and Hazards
The safety information for 4,7-Dibromoisoquinoline indicates that it has several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including recommendations to avoid breathing dust/fume/gas/mist/vapours/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Mechanism of Action
properties
IUPAC Name |
4,7-dibromoisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECTWGZDTRBAKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
223671-10-1 |
Source


|
| Record name | 4,7-dibromoisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-chloro-4-phenyl-2-{[([1,2,4]triazolo[3,4-B][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B2552259.png)

![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2552264.png)
![4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2552265.png)
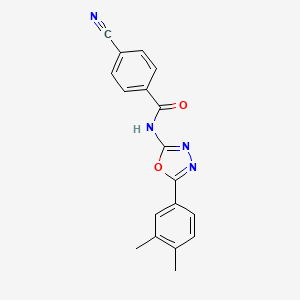
![1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one](/img/structure/B2552268.png)
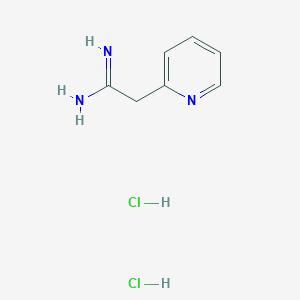
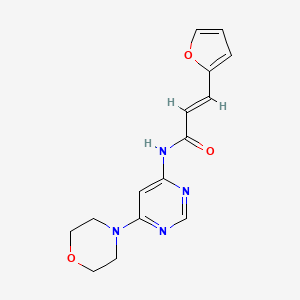
![1-Prop-2-enoyl-N-[1-(3-sulfamoylphenyl)propyl]piperidine-4-carboxamide](/img/structure/B2552271.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2552272.png)
![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)
![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)
![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)
